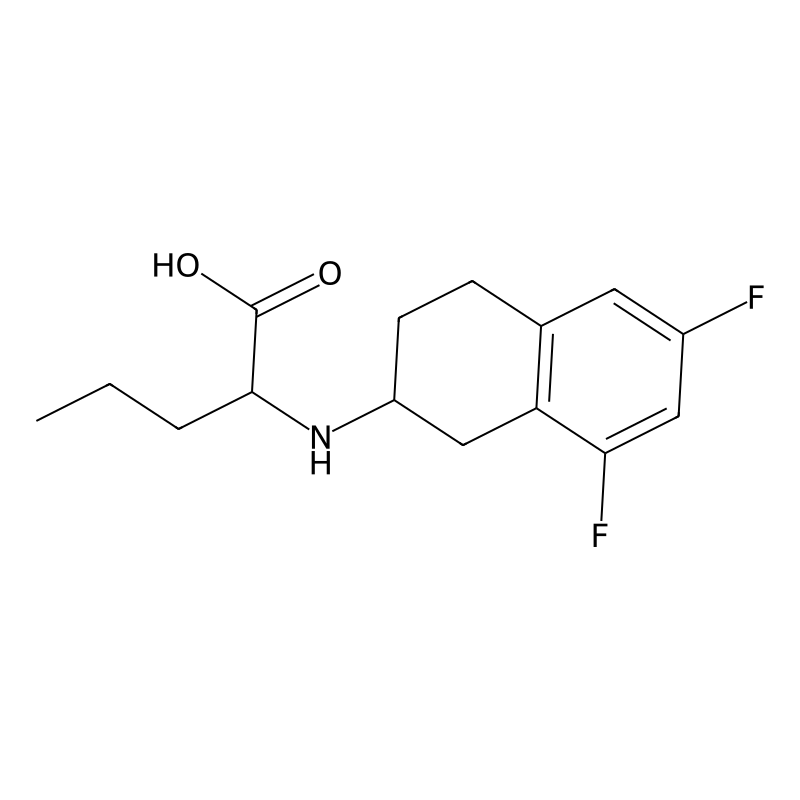

L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- is a synthetic compound derived from L-norvaline, which is a non-proteinogenic amino acid and an isomer of valine. The compound features a complex structure that includes a difluorinated tetrahydronaphthalene moiety. L-Norvaline itself is recognized for its role as an inhibitor of arginase, an enzyme that catalyzes the hydrolysis of arginine to urea and ornithine, thus influencing nitric oxide production and vascular function .

- Transamination: L-Norvaline can undergo transamination with α-ketoglutarate to form α-ketovaline and glutamate.

- Decarboxylation: Under specific conditions, it may lose its carboxylic acid group to form a corresponding amine.

- N-acylation: The amino group can react with acyl chlorides to form amides.

The presence of the difluorinated naphthalene component may also lead to unique reactivity patterns, particularly in electrophilic aromatic substitutions or nucleophilic attacks due to the electron-withdrawing nature of the fluorine atoms.

L-Norvaline has been studied for its biological activities, particularly in relation to:

- Inhibition of Arginase: As a nonselective inhibitor of arginase, L-norvaline enhances nitric oxide production, which is crucial for vascular health and endothelial function .

- Potential Neuroprotective Effects: Some studies suggest that L-norvaline may exhibit neuroprotective properties, possibly through its influence on metabolic pathways related to energy production .

- Role in Muscle Metabolism: It has been implicated in muscle metabolism by affecting creatine biosynthesis through its interaction with glycine and arginine .

Various methods have been developed for synthesizing L-norvaline:

- Starting from Valeric Acid: A method involves the acylation of valeric acid followed by bromination to yield alpha-bromovaleryl chloride, which undergoes ammonolysis to produce racemic alpha-aminovaleramide. Hydrolysis of this intermediate yields L-norvaline .

- Strecker Synthesis: Another approach utilizes the Strecker reaction involving aldehyde and ammonium salts, leading to the formation of L-norvaline through subsequent hydrolysis .

- Enzymatic Methods: Biocatalytic routes employing specific enzymes have also been explored for more environmentally friendly synthesis.

L-Norvaline has several applications across different fields:

- Pharmaceuticals: Due to its arginase inhibition properties, it is being investigated for potential therapeutic uses in cardiovascular diseases and metabolic disorders.

- Nutritional Supplements: It is often included in formulations aimed at enhancing athletic performance and recovery due to its role in muscle metabolism.

- Research: Used as a biochemical tool to study metabolic pathways involving arginine and nitric oxide synthesis.

L-Norvaline shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Valine | Proteinogenic amino acid | Essential amino acid involved in protein synthesis |

| Norleucine | Non-proteinogenic amino acid | Has an additional methylene group compared to valine |

| Homoisoleucine | Non-proteinogenic amino acid | Contains an extra carbon compared to isoleucine |

| 2-Aminobutyric Acid | Shorter chain than L-norvaline | Exhibits different metabolic pathways |

L-Norvaline's unique difluorinated naphthalene component distinguishes it from these similar compounds, potentially imparting distinct pharmacological properties and reactivity profiles not seen in simpler amino acids or their derivatives.